molecular formula C15H22N2O4 B7045037 Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate

Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B7045037
M. Wt: 294.35 g/mol
InChI Key: ORNXLRHCOOHUSA-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate is a complex organic compound featuring a tert-butyl group, a cyclopropyl ring, an oxolane ring, and an oxadiazole ring

Properties

IUPAC Name

tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)20-14(18)11(9-6-7-9)13-16-12(17-21-13)10-5-4-8-19-10/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNXLRHCOOHUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)C2=NC(=NO2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the tert-butyl and cyclopropyl groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Tert-Butyl Group: This can be done through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, or bases can be employed for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may explore its use in drug development, particularly for its unique structural features.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]propanoate
  • Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]butanoate

Uniqueness

Tert-butyl 2-cyclopropyl-2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]acetate is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.

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